Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is an organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a keto group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting their function and thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Another compound with a tert-butyl group, used primarily as a solvent and in organic synthesis.
Uniqueness
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1774901-07-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- CAS Number : 1774901-07-3
The compound features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Cardiovascular Effects
One of the primary areas of research on dihydropyridines, including this compound, is their interaction with L-type calcium channels. These compounds have been shown to exhibit calcium channel blocking activity, leading to vasodilation and reduced blood pressure. A study indicated that derivatives of dihydropyridines can act as multifunctional agents in cardiovascular pharmacology by modulating calcium influx in cardiac and vascular smooth muscle cells .
Anti-inflammatory Properties
Research has demonstrated that related compounds can inhibit AP-1-mediated luciferase activity, suggesting anti-inflammatory effects. This mechanism may involve the modulation of signaling pathways such as NF-kB and MAPK/ERK, which are crucial in inflammatory responses . The potential for this compound to exert similar effects warrants further investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyridine scaffold can significantly influence antibacterial potency.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study 1 | Calcium Channel Blockade | Patch-Clamp Technique | Significant reduction in calcium currents |
Study 2 | Anti-inflammatory Effects | AP-1 Luciferase Assay | Inhibition of luciferase activity by 50% at 10 µM |
Study 3 | Antimicrobial Activity | MIC Determination | Effective against E. coli and S. aureus with MIC values <10 µg/mL |
These findings illustrate the compound's potential across various therapeutic areas.
Clinical Implications
The implications of these biological activities suggest that this compound could be developed into a therapeutic agent for conditions such as hypertension, inflammation-related diseases, and bacterial infections. Further clinical trials are necessary to establish safety profiles and efficacy in human subjects.
Properties
CAS No. |
1774901-07-3 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-tert-butyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-7(10(14)15-4)5-6-8(13)12-9/h5-6H,1-4H3,(H,12,13) |
InChI Key |
PBDYXFPTEBDUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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